molecular formula C₁₀H₁₂FN₂Na₂O₇P B1140959 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt CAS No. 1316845-74-5

3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt

Cat. No.: B1140959
CAS No.: 1316845-74-5
M. Wt: 368.16
InChI Key:
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Description

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is a synthetic analogue of thymidine monophosphate It is characterized by the substitution of a fluorine atom at the 3’ position of the deoxyribose sugar and the presence of a disodium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt typically involves the fluorination of thymidine followed by phosphorylation. The process begins with the selective fluorination of thymidine at the 3’ position. This is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The fluorinated thymidine is then subjected to phosphorylation using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The final step involves the conversion of the monophosphate to its disodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.

    Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.

    Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)

    Phosphorylating Agents: Phosphorus oxychloride (POCl3)

    Bases: Pyridine, Sodium Hydroxide

Major Products Formed

    Diphosphate and Triphosphate Derivatives: Formed through further phosphorylation.

    Dephosphorylated Products: Resulting from hydrolysis of the phosphate group.

Scientific Research Applications

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleoside analogues and other complex molecules.

    Biology: Employed in studies of DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit thymidylate kinase, an enzyme crucial for DNA replication in rapidly dividing cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is unique due to the presence of the fluorine atom at the 3’ position, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:

    3’-Deoxy-3’-fluorothymidine: Lacks the phosphate group, making it less effective in inhibiting thymidylate kinase.

    3’-Deoxy-3’-fluorothymidine-5’-diphosphate: A more potent inhibitor but less stable due to the presence of additional phosphate groups.

    3’-Deoxy-3’-fluorothymidine-5’-triphosphate: Highly potent but prone to rapid degradation in biological systems.

Properties

CAS No.

1316845-74-5

Molecular Formula

C₁₀H₁₂FN₂Na₂O₇P

Molecular Weight

368.16

Synonyms

3’-Deoxy-3’-fluoro-5’-thymidylic Acid Disodium;  2’,3’-Dideoxy-3’-fluoro-5-_x000B_methyluridine 5’-(Dihydrogen Phosphate) Disodium;  3’-Deoxy-3’-fluorothymidine Monophosphate Disodium;  3’-Fluoro-3’-deoxythymidine Monophosphate Disodium; 

Origin of Product

United States

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